1-{4-[(5-nitro-3-phenyl-1H-indazol-1-yl)methyl]phenyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(5-NITRO-3-PHENYL-1H-INDAZOL-1-YL)METHYL]PHENYL}-1-ETHANONE is a complex organic compound featuring a nitro-substituted indazole moiety. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 1-{4-[(5-NITRO-3-PHENYL-1H-INDAZOL-1-YL)METHYL]PHENYL}-1-ETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Nitro Group Introduction: The nitro group is introduced via nitration reactions using concentrated nitric acid and sulfuric acid.
Final Coupling: The final step involves coupling the nitro-indazole derivative with a benzyl phenyl ketone under basic conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Analyse Chemischer Reaktionen
1-{4-[(5-NITRO-3-PHENYL-1H-INDAZOL-1-YL)METHYL]PHENYL}-1-ETHANONE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted positions.
Oxidation: Oxidative reactions can further modify the phenyl rings, often using reagents like potassium permanganate.
Major products from these reactions include amino derivatives, substituted phenyl derivatives, and oxidized phenyl compounds.
Wissenschaftliche Forschungsanwendungen
1-{4-[(5-NITRO-3-PHENYL-1H-INDAZOL-1-YL)METHYL]PHENYL}-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its indazole core.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-{4-[(5-NITRO-3-PHENYL-1H-INDAZOL-1-YL)METHYL]PHENYL}-1-ETHANONE involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other nitro-substituted indazole derivatives and phenyl ketones:
5-Nitro-1H-indazole: Shares the indazole core but lacks the extended phenyl ketone structure.
1-Phenyl-1H-indazole: Similar structure but without the nitro group, leading to different biological activities.
1-{4-[(5-NITRO-3-PHENYL-1H-INDAZOL-1-YL)METHYL]PHENYL}-1-ETHANONE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties.
Eigenschaften
Molekularformel |
C22H17N3O3 |
---|---|
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
1-[4-[(5-nitro-3-phenylindazol-1-yl)methyl]phenyl]ethanone |
InChI |
InChI=1S/C22H17N3O3/c1-15(26)17-9-7-16(8-10-17)14-24-21-12-11-19(25(27)28)13-20(21)22(23-24)18-5-3-2-4-6-18/h2-13H,14H2,1H3 |
InChI-Schlüssel |
KTSYYJOLMGUMAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.